![molecular formula C27H22N4O4S B2766629 N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-82-5](/img/no-structure.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an indole moiety and a quinazolinone moiety. Indoles are a class of compounds that consist of a benzene ring fused to a pyrrole ring . Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The indole moiety would contribute to the aromaticity of the molecule, while the quinazolinone moiety could potentially form hydrogen bonds .Chemical Reactions Analysis
Indoles are known to undergo electrophilic substitution reactions more readily than simple arenes. The most reactive position is C3, which is the carbon between the nitrogen and the benzene ring . Quinazolinones can act as a base and form salts with acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the indole and quinazolinone moieties. In general, indoles are relatively stable compounds, although they can be oxidized to oxindoles .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research on this compound involves its synthesis and various chemical transformations. One study focused on the synthesis of related compounds through reactions of anthranilamide with isocyanates, leading to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar derivatives. These processes are crucial for developing novel compounds with potential biological activities (Chern et al., 1988).
Biological Activities and Applications
Several studies have been conducted to explore the biological activities of compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide. For instance, research on substituted benzoquinazolinones demonstrated the synthesis of amino- and sulfanyl-derivatives, with some compounds showing significant anticancer activity (Nowak et al., 2015). Another study developed novel derivatives as CFM-1 analogs, showing remarkable antitumor activity against several cancer cell lines, highlighting the compound's potential in cancer research (Alafeefy et al., 2015).
Antimicrobial and Antifungal Activities
Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. A study on pyrazoline and pyrazole derivatives demonstrated significant antibacterial and antifungal properties, suggesting the potential of these compounds in treating infectious diseases (Hassan, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by the addition of a benzoyl chloride group to the resulting product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Benzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt of the amine.", "Step 2: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in diethyl ether and add sodium hydroxide to form the sodium salt of the acid.", "Step 3: Add the hydrochloride salt of the amine to the sodium salt of the acid and stir the mixture for several hours to allow for condensation.", "Step 4: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with diethyl ether.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of dichloromethane and methanol and add benzoyl chloride to the solution.", "Step 7: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with dichloromethane.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
CAS-Nummer |
688055-82-5 |
Molekularformel |
C27H22N4O4S |
Molekulargewicht |
498.56 |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O4S/c32-25(28-10-9-18-13-29-21-4-2-1-3-19(18)21)17-7-5-16(6-8-17)14-31-26(33)20-11-23-24(35-15-34-23)12-22(20)30-27(31)36/h1-8,11-13,29H,9-10,14-15H2,(H,28,32)(H,30,36) |
InChI-Schlüssel |
IRGSPPYVEVJNHJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
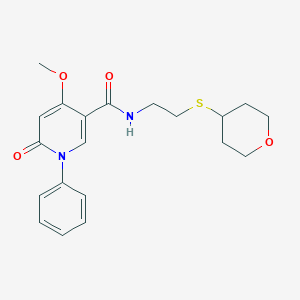
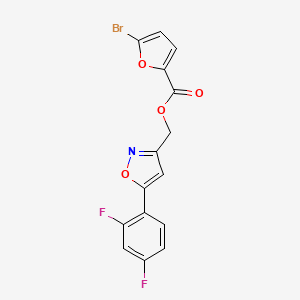
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
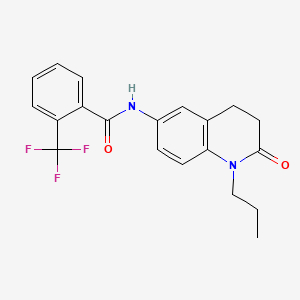
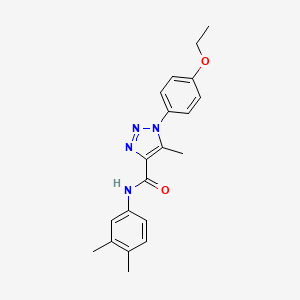
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
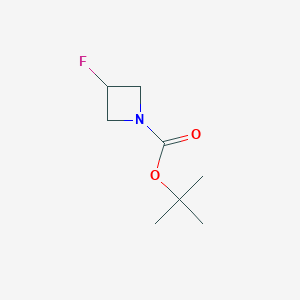

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)
![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)
